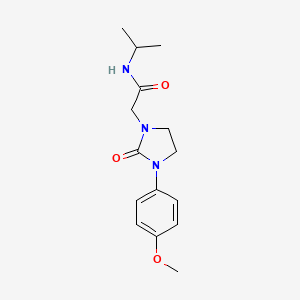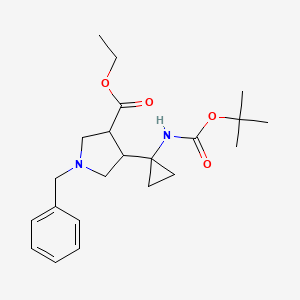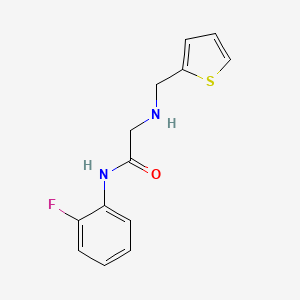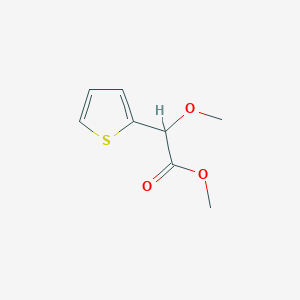
1-(4-Chlorobenzenesulfonyl)-4-(propan-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-(4-Chlorobenzenesulfonyl)-4-(propan-2-yl)benzene is a chemical that belongs to the class of organosulfur compounds, characterized by the presence of a sulfonyl group attached to a benzene ring. The sulfonyl group is a functional group with the connectivity R-S(=O)_2-R', where R and R' are organic substituents. The specific compound has a 4-chlorobenzenesulfonyl group attached to another benzene ring that is substituted with a propan-2-yl group.
Synthesis Analysis
The synthesis of related sulfonyl compounds often involves the reaction of sulfonyl chlorides with other organic substrates in the presence of a base. For example, the synthesis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was achieved by condensing piperidin-4-yl-diphenyl-methanol with p-chlorobenzene sulfonylchloride using methylene dichloride as a solvent and triethylamine as the base . This method could potentially be adapted for the synthesis of 1-(4-Chlorobenzenesulfonyl)-4-(propan-2-yl)benzene by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of sulfonyl compounds is often characterized by X-ray crystallography. For instance, the crystal structure of a related compound, 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, was determined to crystallize in the monoclinic space group with specific cell parameters, and the geometry around the sulfur atom was found to be distorted from a regular tetrahedron . Similar structural analysis would be expected for 1-(4-Chlorobenzenesulfonyl)-4-(propan-2-yl)benzene, with attention to the conformation of the benzene rings and the orientation of the sulfonyl and propan-2-yl groups.
Chemical Reactions Analysis
Sulfonyl compounds can participate in various chemical reactions, including substitutions and eliminations. For example, lithiation of 1-benzyloxy-3-(p-tolylsulfonyl)propene followed by reaction with aldehydes gives alcohols, which can then undergo sequential hydrolysis-cyclization and oxidation to yield butenolides . The reactivity of 1-(4-Chlorobenzenesulfonyl)-4-(propan-2-yl)benzene would likely involve reactions at the sulfonyl group or the propan-2-yl substituted benzene ring, depending on the reaction conditions and the presence of suitable reaction partners.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl compounds are influenced by the presence of the sulfonyl group and the substituents on the benzene rings. For example, the crystal structures of related sulfonyl compounds provide insights into their solid-state properties, such as crystallization in specific space groups and the presence of intramolecular and intermolecular interactions . The physical properties of 1-(4-Chlorobenzenesulfonyl)-4-(propan-2-yl)benzene, such as melting point, solubility, and density, would be determined by its molecular structure, which can be inferred from related compounds. Chemical properties, including reactivity and stability, would be influenced by the electronic effects of the chloro and propan-2-yl substituents on the benzene rings.
Aplicaciones Científicas De Investigación
Molecular Synthesis and Characterization
Synthesis of Bis-benzenes
A study focused on the synthesis of 1,3- and 1,4-bis(3-nitrofurazan-4-yl)benzenes, involving oxidation and dehydration reactions. This research contributes to the broader field of organic synthesis, highlighting the reactivity and utility of benzene derivatives in creating complex molecular structures (Ovchinnikov et al., 2009).
Investigation of Molecular Aggregation
A study explored the aggregation behavior of certain benzene derivatives in different solvents, revealing insights into molecular interactions and associations, which are critical in understanding the physicochemical properties of substances (Matwijczuk et al., 2016).
Crystal Structure Analysis
Research on the crystal structure of certain benzene derivatives offers insights into molecular geometry and intermolecular interactions, important for understanding the material properties and reactivity of these compounds (Eitel et al., 2017).
Characterization of Benzamide Derivatives
Studies have focused on synthesizing and characterizing benzamide derivatives, highlighting the diversity and potential applications of benzene-based compounds in pharmaceuticals and material science (Bi, 2015).
Exploring Chemical Diversity of Benzene Derivatives
A significant study discussed the extraordinary structural diversity of benzene derivatives and presented a method for the synthesis of hexaarylbenzenes with unique substituents, opening new possibilities for their application in various fields (Suzuki et al., 2015).
Study of Sulfonamide Derivatives
Investigations into the structural and biological properties of sulfonamide derivatives have provided crucial insights, potentially paving the way for new therapeutic applications (Sławiński & Gdaniec, 2005).
Physical Characterization of Pharmaceutical Compounds
The physical characterization of specific benzene sulfonamide derivatives has been carried out to determine their suitability for pharmaceutical development, focusing on solid-state properties and phase behavior (Hugerth et al., 2006).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-propan-2-ylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO2S/c1-11(2)12-3-7-14(8-4-12)19(17,18)15-9-5-13(16)6-10-15/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVOMSTWOOSFCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2542085.png)
![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2542086.png)

![Dihydro-2-thioxo-5-[(benzoyl)methylene]thiazol-4(5H)-one](/img/structure/B2542088.png)
![(Z)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide](/img/structure/B2542089.png)


![6-(Isobutylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2542094.png)

![6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B2542096.png)


![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2542101.png)
